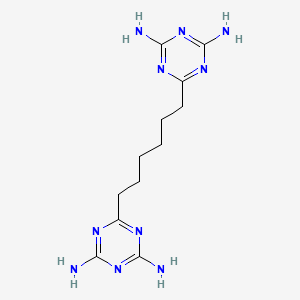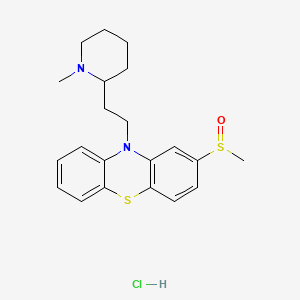
10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesoridazine hydrochloride is a phenothiazine antipsychotic used primarily in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses . It is a metabolite of thioridazine and shares similar pharmacological properties with other phenothiazines . Mesoridazine hydrochloride is known for its tranquilizing effects and ability to inhibit spontaneous motor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mesoridazine hydrochloride involves several key steps:
Starting Material: The process begins with 2-methylthiophenothiazine.
Protection: This compound is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.
Oxidation: The protected amide is then oxidized using hydrogen peroxide.
Deprotection: The acetyl protecting group is removed using potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine.
Industrial Production Methods: Industrial production of mesoridazine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Mesoridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of thioridazine to mesoridazine involves oxidation.
Substitution: Alkylation reactions introduce the piperidine side chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Substitution: Sodamide and 2-(2-chloroethyl)-1-methylpiperidine are used for alkylation.
Major Products:
Oxidation: Produces mesoridazine from thioridazine.
Substitution: Results in the formation of mesoridazine hydrochloride.
Applications De Recherche Scientifique
Mesoridazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Industry: Employed in the development of antipsychotic medications and related pharmaceutical research.
Mécanisme D'action
Mesoridazine hydrochloride acts by indirectly affecting the reticular formation, reducing neuronal activity without impairing its ability to activate the cerebral cortex . It exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . These actions contribute to its tranquilizing properties and efficacy in treating psychiatric disorders .
Comparaison Avec Des Composés Similaires
Thioridazine: The parent compound of mesoridazine, also used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar effects.
Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.
Uniqueness: Mesoridazine hydrochloride is unique due to its specific metabolic pathway and the balance of its pharmacological effects, making it effective in treating a range of psychiatric conditions with a distinct side effect profile .
Propriétés
Numéro CAS |
59884-26-3 |
|---|---|
Formule moléculaire |
C21H27ClN2OS2 |
Poids moléculaire |
423.0 g/mol |
Nom IUPAC |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine;hydrochloride |
InChI |
InChI=1S/C21H26N2OS2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H |
Clé InChI |
IXTOSJVLICGBLQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


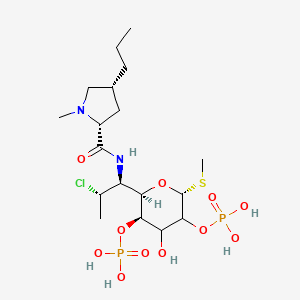
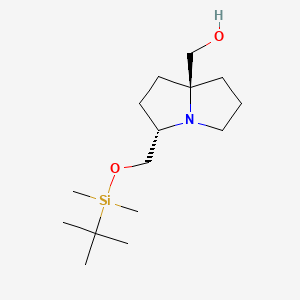
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
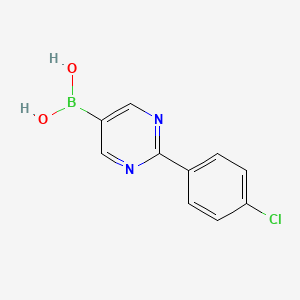
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
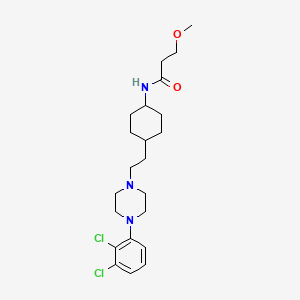
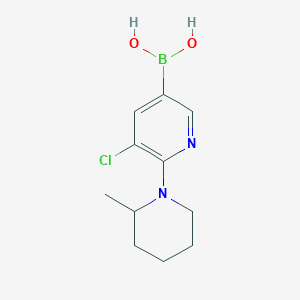
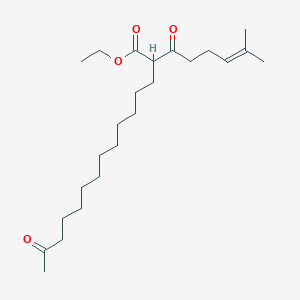
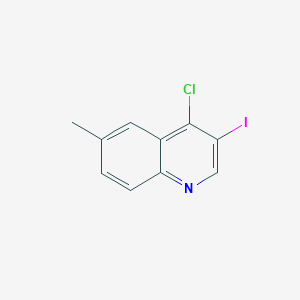
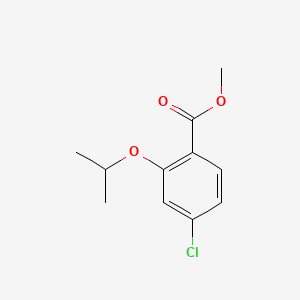
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)


